
N-Nonanoylglycine
Overview
Description
N-Nonanoylglycine is an acylglycine characterized by a C-9 fatty acid (nonanoyl) group conjugated to the nitrogen atom of glycine via an amide bond. Its molecular formula is $ \text{C}{11}\text{H}{21}\text{NO}_3 $, with an average molecular weight of 215.29 g/mol and a monoisotopic mass of 215.1521 g/mol . Structurally, it belongs to the class of N-acyl-alpha amino acids, which are critical intermediates in fatty acid metabolism.
Acylglycines like this compound are typically minor metabolites of fatty acids. Elevated levels are associated with fatty acid oxidation disorders, as these compounds accumulate when mitochondrial β-oxidation is impaired . Recent studies highlight its role as a biomarker in diseases such as oral squamous cell carcinoma (OSCC), diabetic kidney disease (DKD), and polycystic ovary syndrome (PCOS) offspring metabolic profiles . For instance, in OSCC, salivary this compound levels are elevated (AUC = 0.721) due to fatty acid oxidation dysregulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nonanoylglycine can be synthesized through the reaction of nonanoic acid with glycine. The reaction typically involves the activation of nonanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions: N-Nonanoylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the acyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines are commonly used in substitution reactions
Major Products:
Oxidation: Nonanoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted glycine derivatives
Scientific Research Applications
N-Nonanoylglycine has several applications in scientific research:
Chemistry: It is used as a model compound to study acylglycine metabolism and its role in fatty acid oxidation disorders.
Biology: It serves as a biomarker for diagnosing and monitoring metabolic disorders.
Medicine: Research on this compound contributes to understanding the pathophysiology of fatty acid oxidation disorders and developing therapeutic interventions.
Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals .
Mechanism of Action
N-Nonanoylglycine exerts its effects primarily through its role as a metabolite in fatty acid oxidation. It is involved in the detoxification of fatty acids by conjugating with glycine, forming acylglycines that are excreted in the urine. This process helps in maintaining the balance of fatty acids in the body and preventing the accumulation of toxic intermediates .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Acylglycines differ in acyl chain length, substituents, and biological roles. Below is a detailed comparison of N-Nonanoylglycine with structurally related compounds:
N-Octanoylglycine (Capryloylglycine)
- Structure: C-8 fatty acid (octanoyl) + glycine.
- Molecular Formula: $ \text{C}{10}\text{H}{19}\text{NO}_3 $; MW: 201.26 g/mol .
- Role: Used as an analytical standard in metabolomics.
- Key Difference : Shorter acyl chain may reduce lipophilicity, affecting membrane permeability and metabolic stability.
N-Lauroylglycine
- Structure : C-12 fatty acid (lauroyl) + glycine.
- Molecular Formula: $ \text{C}{14}\text{H}{27}\text{NO}_3 $; MW: 257.37 g/mol .
- Role : Involved in lipid metabolism; detected in serum metabolomic studies .
Cinnamoylglycine
- Structure : Cinnamoyl group (aromatic) + glycine.
- Molecular Formula: $ \text{C}{11}\text{H}{11}\text{NO}_3 $; CAS: 16534-24-0 .
- Key Difference : Aromatic substituent introduces π-π interactions, differing significantly in reactivity and metabolic pathways compared to aliphatic acylglycines.
N-Acetyl-N-phenylglycine
- Structure : Acetylated phenylglycine derivative.
- Molecular Formula: $ \text{C}{10}\text{H}{11}\text{NO}_3 $; CAS: 500-98-1 .
- Key Difference : Presence of a phenyl ring and acetyl group alters solubility and metabolic clearance.
Functional and Diagnostic Comparison
Biomarker Performance in OSCC
Compound | AUC (OSCC I–II) | Sensitivity (%) | Specificity (%) | Reference |
---|---|---|---|---|
This compound | 0.721 | 69.2 | 73.3 | |
Propionylcholine | 0.946 | 84.6 | 93.3 | |
Hexanoylcarnitine | 0.733 | 53.8 | 96.7 |
This compound shows moderate diagnostic utility compared to propionylcholine but outperforms other acylcarnitines like hexanoylcarnitine .
Metabolic Contexts
- This compound: Upregulated in OSCC due to fatty acid oxidation defects . Downregulated in DKD and PCOS offspring, indicating context-specific metabolic shifts .
- N-Lauroylglycine : Detected in dietary studies but lacks disease-specific associations in the provided data .
Structural Impact on Function
- Chain Length: Longer chains (e.g., C12 in lauroyl) enhance lipophilicity, favoring membrane localization, whereas shorter chains (e.g., C8 in octanoyl) may improve aqueous solubility .
- Aromatic vs. Aliphatic: Cinnamoylglycine’s aromatic group enables unique binding interactions, unlike the aliphatic this compound .
Q & A
Basic Research Questions
Q. What analytical methods are most effective for quantifying N-Nonanoylglycine in biological samples?
this compound is typically quantified using liquid chromatography-mass spectrometry (LC-MS) due to its sensitivity and specificity for low-abundance metabolites. Sample preparation involves protein precipitation (e.g., methanol/acetone extraction) followed by derivatization to enhance ionization efficiency. Critical parameters include optimizing column selection (e.g., C18 reverse-phase) and mobile phase gradients to resolve this compound from structurally similar acylglycines. Internal standards, such as deuterated analogs, are essential for correcting matrix effects .
Q. What biological pathways or systems are associated with this compound in human metabolism?
this compound is a fatty acid-glycine conjugate linked to mitochondrial β-oxidation and detoxification pathways. It arises from glycine N-acyltransferase activity, which conjugates glycine with nonanoyl-CoA. Elevated levels have been observed in metabolic disorders (e.g., organic acidemias) and cancer, suggesting its role as a biomarker of mitochondrial dysfunction or altered lipid metabolism. Pathway analysis tools (e.g., KEGG, MetaboAnalyst) can contextualize its interactions with other metabolites .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s diagnostic performance across studies?
Discrepancies often arise from cohort heterogeneity (e.g., disease stage, comorbidities) or methodological variability (e.g., sample preparation, LC-MS protocols). To address this, employ multivariate models (e.g., OPLS-DA) to control for confounding variables and validate findings in independent cohorts. For example, in oral squamous cell carcinoma (OSCC), N-Nonanoyglycine showed an AUC of 0.721 but varying sensitivity (69.2%) and specificity (73.3%) across studies. Cross-validation (e.g., 50% holdout validation) and meta-analyses are critical to confirm its diagnostic robustness .
Q. What experimental design considerations are essential when integrating this compound with multi-omics data for disease modeling?
Integration with genomics or proteomics requires harmonized sample cohorts and temporal sampling to capture dynamic metabolite-protein interactions. Use stratified sampling to ensure balanced representation of demographic variables. For example, in a metabolomics-genomics study, pair this compound levels with mitochondrial DNA variants or lipid metabolism genes. Data normalization (e.g., batch correction, log-transformation) and machine learning pipelines (e.g., random forests) can identify synergistic biomarkers .
Q. How should researchers optimize sample preparation protocols to minimize variability in this compound measurements?
Variability is often introduced during metabolite extraction and derivatization. Standardize protocols by:
- Using ice-cold solvents for quenching enzymatic activity.
- Validating extraction efficiency via spike-recovery experiments (e.g., 80–120% recovery thresholds).
- Avoiding prolonged storage at room temperature to prevent degradation. Evidence from metabolomic workflows recommends a 1:4 serum-to-methanol ratio for protein precipitation and derivatization with dansyl chloride for enhanced LC-MS detection .
Q. Methodological Challenges and Data Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s role in complex metabolic networks?
Partial least squares-discriminant analysis (PLS-DA) and receiver operating characteristic (ROC) curves are standard for biomarker validation. For example, in lung adenocarcinoma (LAC), a 5-metabolite panel including this compound achieved an AUC of 0.917. Network analysis tools (e.g., Cytoscape) can map metabolite-protein interactions, while false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors in high-throughput datasets .
Q. How can researchers differentiate artifactual this compound signals from true biological variations in untargeted metabolomics?
Artifacts may arise from contamination (e.g., solvents) or in-source fragmentation. Mitigation strategies include:
- Blank subtraction to remove background noise.
- MS/MS confirmation using reference standards.
- Replicate analysis to assess technical variability. For example, in saliva metabolomics, this compound’s ion chromatogram should show consistent retention time (±0.1 min) and fragmentation patterns across replicates .
Properties
IUPAC Name |
2-(nonanoylamino)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-2-3-4-5-6-7-8-10(13)12-9-11(14)15/h2-9H2,1H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDFEUKNHBHUCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Nonanoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013279 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.